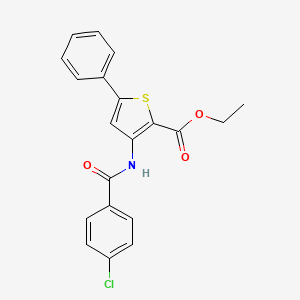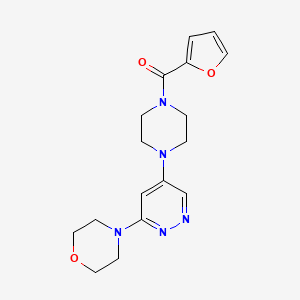
Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains several functional groups, including a furan ring, a morpholine ring, a pyridazine ring, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be connected in a specific arrangement to form the overall structure of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the types and arrangement of functional groups in the molecule .Scientific Research Applications
Metabolic Pathways and Biotransformation
Furan-containing compounds, such as prazosin, undergo extensive metabolic transformations involving demethylation, amide hydrolysis, and O-glucuronidation in liver microsomes and hepatocytes. Additionally, novel metabolites formed via oxidation of the piperazine ring and oxidative cleavage of the furan ring have been characterized, highlighting the compound's potential for bioactivation through metabolism to a reactive intermediate (Erve et al., 2007).
Synthesis and Antimicrobial Activity
The synthesis of azole derivatives starting from furan-2-carbohydrazide and their antimicrobial activities against various microorganisms demonstrate the compound's utility in developing new therapeutic agents (Başoğlu et al., 2013).
Corrosion Inhibition
Furan-2-yl compounds have been investigated for their potential as corrosion inhibitors on mild steel in acidic media, where they show significant inhibition efficiency, acting as mixed type inhibitors. This application is critical for industries looking to protect metal infrastructure and equipment from corrosive damage (Singaravelu & Bhadusha, 2022).
Chemical Synthesis and Characterization
The facile synthesis of novel compounds involving furan-2-yl groups, including 7-aminofuro- and aminothieno[2,3-d]pyridazin-4(5H)-ones, highlights the versatility of these compounds in producing a wide array of derivatives for further pharmacological evaluation. Such studies contribute to the expansion of chemical libraries with potential therapeutic benefits (Koza et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for a compound like this could be vast and would depend on its physical and chemical properties, potential applications, and biological activity. It could be explored for potential uses in various fields such as medicinal chemistry, materials science, or synthetic chemistry .
Properties
IUPAC Name |
furan-2-yl-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c23-17(15-2-1-9-25-15)22-5-3-20(4-6-22)14-12-16(19-18-13-14)21-7-10-24-11-8-21/h1-2,9,12-13H,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJBZVKKKOVIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
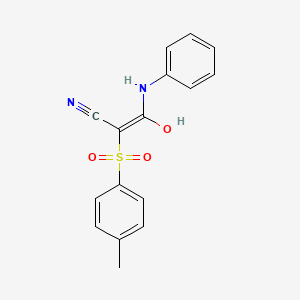
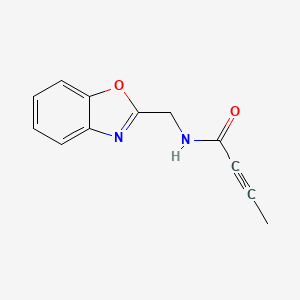
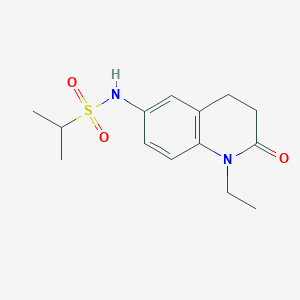
![N-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B3014853.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B3014854.png)
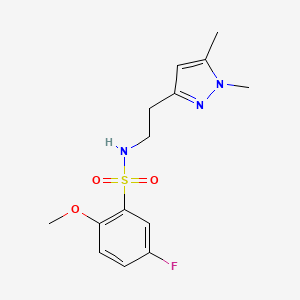
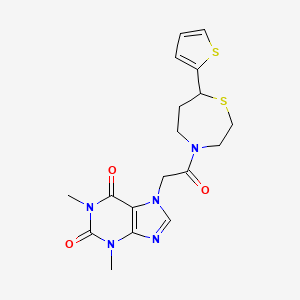


![4-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methyl-1,3-thiazole](/img/structure/B3014863.png)


![(2-methyl-6-oxopyran-4-yl) (E)-3-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoate](/img/structure/B3014866.png)
